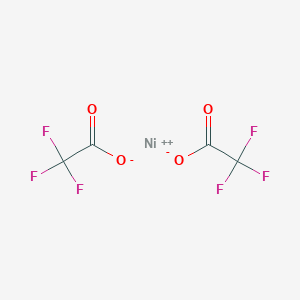
Nickel(2+) trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+) trifluoroacetate, also known as Nickel (2+) bis (trifluoroacetate), is a compound with the molecular formula C4F6NiO4 . It is a source of nickel ions and trifluoroacetate ions .
Synthesis Analysis
Ammonium fluoroacetatonickelate (II) was synthesized using nickel acetate as the starting compound . The powder complex of tris(phenanthroline)nickel(II) trifluoroacetate was synthesized by interaction of the corresponding nitrate salt in an aqueous solution and slightly excess of 1,10-phenanthroline in water/ethanol .Molecular Structure Analysis
The molecular formula of this compound is C4F6NiO4. It has an average mass of 284.724 Da and a mono-isotopic mass of 283.905426 Da .Chemical Reactions Analysis
Nickel (II) ion forms a large variety of complex ions, such as the green hydrated ion, [Ni(H2O)6]2+. Aqueous ammonia precipitates green gelatinous Ni (OH)2. The nickel (II) hydroxide precipitate dissolves in excess ammonia to form a blue complex ion . Sodium hydroxide also precipitates nickel (II) hydroxide . Black NiS is precipitated by basic solutions containing sulfide ion .Physical and Chemical Properties Analysis
This compound has a molecular weight of 301.80896 . The average mass is 284.724 Da and the mono-isotopic mass is 283.905426 Da .Wissenschaftliche Forschungsanwendungen
Catalysis in Hydrogen Evolution Reactions : Nickel complexes, including those with trifluoroacetic acid, show promise in catalyzing hydrogen evolution reactions. Kamatsos, Drosou, and Mitsopoulou (2021) synthesized mononuclear heteroleptic nickel complexes that are active in light-driven hydrogen evolution reactions using trifluoroacetic acid as a proton source (Kamatsos et al., 2021).
Electrocatalysis for Hydrogen Production : Nickel-manganese complexes have been studied for their catalytic activity in hydrogen evolution from trifluoroacetic acid. This research by Fourmond et al. (2011) contributes to understanding the catalytic mechanisms of bio-inspired mimics of NiFe hydrogenases (Fourmond et al., 2011).
Reactions with Trifluoroacetic Anhydride : Tevault, Mowery, Demarco, and Berry (1982) explored the reactions of nickel with trifluoroacetic anhydride, leading to the formation of nickel trifluoroacetates, which are relevant in various chemical synthesis processes (Tevault et al., 1982).
Synthesis of Macromonomers : Research by Massa et al. (1997) on the synthesis of macromonomers involved the use of Ni(0)(COD) 2 and substituted allyltrifluoroacetates, demonstrating the applicability of nickel trifluoroacetate in polymer chemistry (Massa et al., 1997).
Nickel-Catalyzed Bond Activation : Ichitsuka, Fujita, and Ichikawa (2015) explored the nickel-catalyzed defluorinative coupling of 2-trifluoromethyl-1-alkenes and alkynes, indicating the role of nickel complexes in organic synthesis and bond activation (Ichitsuka et al., 2015).
Electrochemical Applications : Nickel complexes, including those with trifluoroacetic acid, have shown significant activity in electrochemical applications, particularly in hydrogen production, as reported by Papadakis et al. (2020) (Papadakis et al., 2020).
Wirkmechanismus
Trifluoroacetates are the most abundant and accessible sources of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals. The generation of trifluoromethyl reactive radicals from trifluoroacetates requires their decarboxylation, which is hampered by their high oxidation potential .
Safety and Hazards
Nickel(2+) trifluoroacetate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Trifluoroacetates are the most abundant and accessible sources of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals. The future estimates of TFA surface concentrations based on HFO removal require updating and the kinetic analysis of TFA production warrants further investigation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Nickel(2+) trifluoroacetate involves the reaction between nickel(II) oxide or nickel(II) hydroxide with trifluoroacetic acid in the presence of a solvent.", "Starting Materials": ["Nickel(II) oxide or Nickel(II) hydroxide", "Trifluoroacetic acid", "Solvent (such as ethanol or water)"], "Reaction": [ "Dissolve the nickel(II) oxide or nickel(II) hydroxide in the solvent", "Add trifluoroacetic acid to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solid and wash it with the solvent", "Dry the product under vacuum to obtain Nickel(2+) trifluoroacetate" ] } | |
CAS-Nummer |
16083-14-0 |
Molekularformel |
C2HF3NiO2 |
Molekulargewicht |
172.72 g/mol |
IUPAC-Name |
nickel;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C2HF3O2.Ni/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI-Schlüssel |
HFUJBNCMAVYWBH-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ni+2] |
Kanonische SMILES |
C(=O)(C(F)(F)F)O.[Ni] |
| 16083-14-0 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


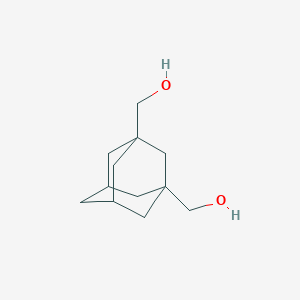
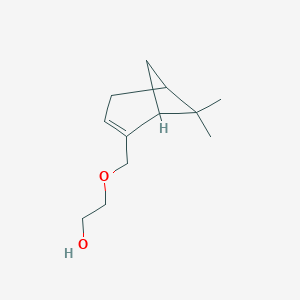
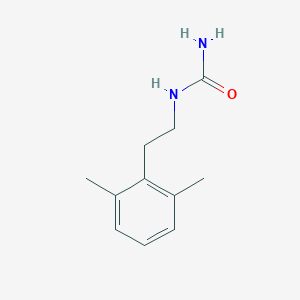
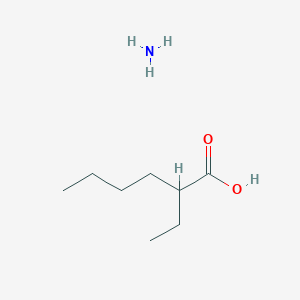

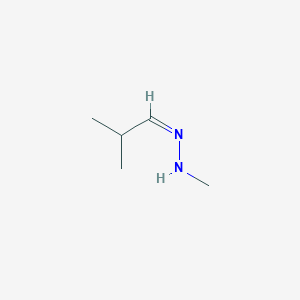
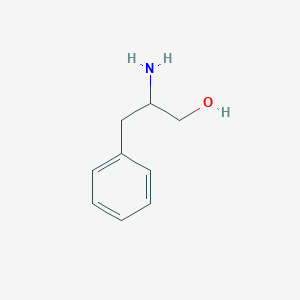





![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

